![molecular formula C10H19Cl2N3S B560027 Dexpramipexole dihydrochloride CAS No. 104632-27-1](/img/structure/B560027.png)
Dexpramipexole dihydrochloride
説明
Dexpramipexole dihydrochloride is a neuroprotective agent and weak non-ergoline dopamine agonist . It reduces mitochondrial reactive oxygen species (ROS) production, inhibits the activation of apoptotic pathways, and increases cell survival in response to a variety of neurotoxins and β-amyloid neurotoxicity .
Synthesis Analysis
The synthesis of Dexpramipexole dihydrochloride is a complex process that involves multiple steps. The addition of n-hexane has a significant impact on both the enantioselectivity and the reaction rate .
Molecular Structure Analysis
The molecular formula of Dexpramipexole dihydrochloride is C10H17N3S . Its molecular weight is 211.33 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .
Chemical Reactions Analysis
Dexpramipexole dihydrochloride has been observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients . This suggests that it may have potential applications in the treatment of conditions associated with eosinophilic inflammation.
Physical And Chemical Properties Analysis
The physical and chemical properties of Dexpramipexole dihydrochloride are characterized by its molecular formula C10H21Cl2N3OS and molecular weight 302.3 g/mol . The IUPAC name is (6 R )-6- N -propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride .
科学的研究の応用
Hypereosinophilic Syndromes (HES)
Dexpramipexole: has been studied as an oral steroid-sparing agent in hypereosinophilic syndromes. It has shown promise in reducing the need for glucocorticoids (GCs), which are commonly used but have significant side effects. In clinical trials, dexpramipexole demonstrated clinical efficacy and an excellent safety profile in a subset of patients with HES .
Eosinophil Maturation Inhibition
The compound has been observed to affect eosinophil maturation in the bone marrow. This action is particularly beneficial for patients with eosinophil-associated disorders, as it helps in depleting eosinophils by inhibiting their maturation, potentially offering a new treatment avenue .
Neuroprotective Effects
Dexpramipexole has been found to have neuroprotective effects. It is being investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). The compound reduces mitochondrial reactive oxygen species production and inhibits the activation of apoptotic pathways, increasing cell survival against various neurotoxins .
Chemoenzymatic Synthesis
A new chemoenzymatic method has been developed for the synthesis of key synthons for the preparation of dexpramipexole. This advancement is significant for the treatment of eosinophil-associated disorders and may pave the way for more efficient drug production processes .
Steroid-Sparing Agent in Clinical Trials
Clinical trials have highlighted dexpramipexole’s potential as a GC-sparing agent. The trials aimed to evaluate its efficacy in reducing the minimum effective dose of steroids needed to control symptoms and maintain acceptable eosinophil counts .
Treatment of Eosinophilic Asthma
Dexpramipexole is under investigation for its safety and efficacy in subjects with poorly controlled moderate-severe eosinophilic asthma. It offers a novel approach to managing this condition by targeting the eosinophils directly .
作用機序
- In eosinophil-associated diseases (such as eosinophilic asthma), dexpramipexole aims to reduce eosinophil levels .
Target of Action
Mode of Action
将来の方向性
特性
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-XCUBXKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920539 | |
Record name | 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104632-27-1 | |
Record name | Dexpramipexole dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-N-propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl-, hydrochloride (1:2), (6R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXPRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9038PKO43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。